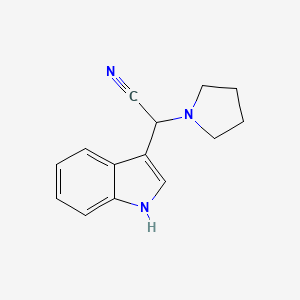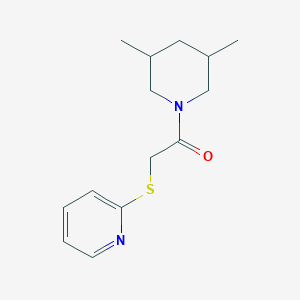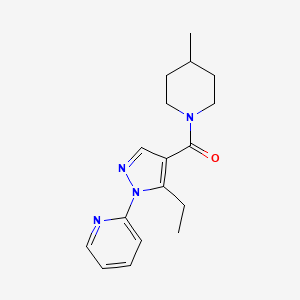![molecular formula C15H19N3O B7498362 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7498362.png)
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP is a pyridopyrimidine derivative that has been shown to exhibit potent antiproliferative activity against various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of protein synthesis and cell cycle progression. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce the expression of p53, a tumor suppressor protein that is involved in the regulation of cell growth and division. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is a signaling pathway that is involved in the regulation of immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a useful tool for the study of cancer biology. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics and pharmacodynamics. Additionally, this compound has not been extensively studied in animal models, which limits its potential for preclinical development.
Zukünftige Richtungen
There are a number of future directions for the study of 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one. One potential direction is the development of new cancer therapies based on this compound. This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This could provide valuable information for the development of new cancer therapies based on this compound. Additionally, the study of the mechanism of action of this compound could provide insights into the regulation of cell growth and division, which could have implications for the development of new cancer therapies.
Synthesemethoden
The synthesis of 7-Methyl-2-(1-piperidylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-aminopyridine with 1-(piperidin-1-yl)methanamine in the presence of a catalyst. The resulting intermediate is then subjected to cyclization and further reactions to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
Eigenschaften
IUPAC Name |
7-methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-5-6-14-16-13(9-15(19)18(14)10-12)11-17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGQMUKEXZUNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CN3CCCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)

![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)

